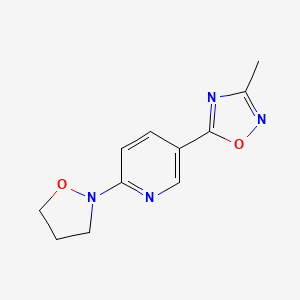![molecular formula C14H12N2O3 B4929362 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid, also known as Mecarbinate, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Mecarbinate belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
作用机制
The mechanism of action of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in the anti-inflammatory, analgesic, and antipyretic effects of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid.
Biochemical and Physiological Effects
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has a half-life of approximately 4 hours in humans and is primarily eliminated through renal excretion.
实验室实验的优点和局限性
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied for its pharmacological effects. However, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has a short half-life in humans, which can limit its effectiveness in clinical applications.
未来方向
Future research on 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could focus on its potential therapeutic applications in other disease conditions, such as inflammatory bowel disease and Alzheimer's disease. Additionally, the development of more water-soluble formulations of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could increase its effectiveness in vivo. Further studies could also investigate the potential use of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid in combination with other drugs for enhanced therapeutic effects. Finally, the investigation of the long-term effects of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid use in humans could provide valuable information for its clinical use.
Conclusion
In conclusion, 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid is a promising compound with potential therapeutic applications in various disease conditions. Its anti-inflammatory, analgesic, and antipyretic effects make it a promising candidate for the treatment of inflammatory diseases and cancer. Further research on 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid could lead to the development of more effective treatments for these conditions.
合成方法
The synthesis of 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid involves the reaction of 2-methyl-3-nitrobenzoic acid with 3-pyridinecarboxylic acid and thionyl chloride. This reaction produces 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid as a white crystalline powder with a melting point of 220-224°C.
科学研究应用
2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has been studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid has also been studied for its potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-methyl-3-(pyridine-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-11(14(18)19)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNNBORXKUUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

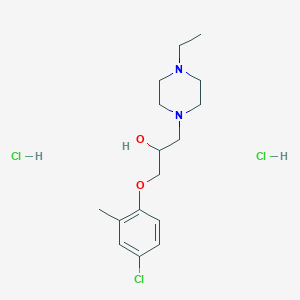
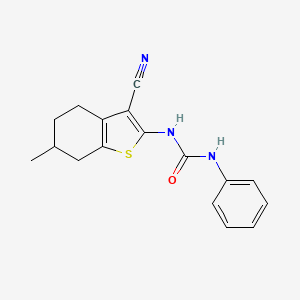
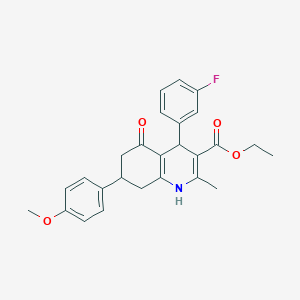
![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)
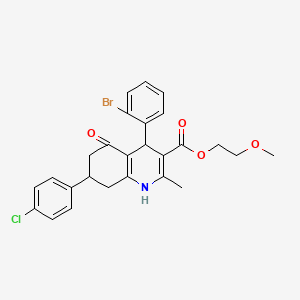
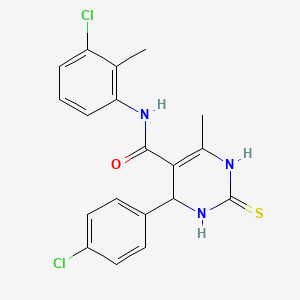
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)
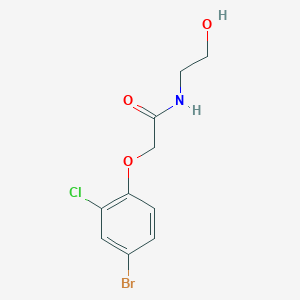
![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)
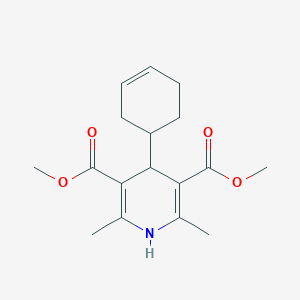
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)
